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Compound of Interest |

Compound Name: N-Methyl-D-prolinol
CAS No.: 99494-01-6
Cat. No.: B2446988
- 7

Executive Summary

N-Methyl-D-prolinol (CAS: 99494-01-6), also known as (R)-1-methyl-2-pyrrolidinemethanol, is
a critical chiral auxiliary and ligand precursor in asymmetric synthesis. Its utility in drug
development—specifically in the synthesis of enantiopure pharmaceuticals—relies heavily on
the precise validation of its stereochemistry and purity.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers.
Unlike standard data sheets, this document integrates spectral data with mechanistic
interpretation, enabling scientists to validate not just the identity but the structural integrity of
the compound during synthesis or quality control.

Molecular Architecture & Properties

Before interpreting spectral data, one must understand the electronic environment of the
molecule. The pyrrolidine ring imposes conformational rigidity, while the N-methyl and
hydroxymethyl groups introduce specific electronic shielding and descreening effects.
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Property Value

IUPAC Name [(2R)-1-methylpyrrolidin-2-ylJmethanol

Molecular Formula

Molecular Weight 115.17 g/mol
Chirality D-isomer (R-configuration)
Key Functional Groups Tertiary Amine, Primary Alcohol

Note on Stereochemistry: The spectroscopic data (NMR, IR, MS) for N-Methyl-D-prolinol is
identical to its enantiomer, N-Methyl-L-prolinol (CAS: 34381-71-0), in achiral environments.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural
connectivity. For N-Methyl-D-prolinol, the fragmentation pattern is dominated by the stability of
the pyrrolidine ring and the facile loss of the hydroxymethyl group.

Fragmentation Logic

The ionization of N-Methyl-D-prolinol typically occurs at the nitrogen lone pair, forming a
radical cation. The most diagnostic fragmentation is the cleavage of the C2-C(hydroxymethyl)
bond.

e Molecular lon (

): m/z 115 (Often weak due to rapid fragmentation).

e Base Peak: m/z 84. This corresponds to the loss of the hydroxymethyl group (

, 31 Da). The resulting ion is a stable N-methylpyrrolidinium cation.
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e Secondary Fragments:
o m/z 70: Loss of a methyl radical from the base peak (uncommon) or ring opening.
o m/z 42: Characteristic

fragment from the pyrrolidine ring.

Fragmentation Pathway Diagram

- CH20H
(31 Da)

Base Peak : . Ring Fragment
VEESEAE(ESY|  Alpha Cleavage M - CH2OH}+ _ Ring Disassembly | [caHe
m/z 115
m/z 84 miz 42

Click to download full resolution via product page

Caption: Primary fragmentation pathway showing the dominant alpha-cleavage leading to the
base peak at m/z 84.

Infrared Spectroscopy (IR)

IR analysis is used to confirm the presence of the hydroxyl group and the absence of carbonyl
impurities (e.g., from incomplete reduction of proline methyl ester or N-formyl intermediates).

Diagnostic Bands
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Functional Group

Wavenumber (

)

Intensity

Assignment

O-H Stretch

3350 — 3450

Broad, Strong

Hydrogen-bonded
hydroxyl group.

C-H Stretch

2780 — 2970

Medium-Strong

C-H stretching. N-
Methyl C-H often
appears at the lower
end (~2780-2800

) due to Bohimann

bands.

C-N Stretch

1050 - 1250

Medium

C-N single bond
vibration (fingerprint

region).

Absence of C=0

~1650 — 1750

Critical Purity Check:
Absence confirms full
reduction of

precursors.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation. The data below represents the standard

shifts observed in deuterated chloroform (

).

NMR (Proton)

The spectrum is characterized by the N-methyl singlet and the diastereotopic protons of the

hydroxymethyl group.

Solvent:
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7.26 ppm reference) Frequency: 400 MHz (Typical)

Proton
Assignment

Shift (

ppm)

Multiplicity

Integration

Mechanistic
Insight

N-C

2.30-2.45

Singlet (s)

Deshielded by
Nitrogen; sharp
singlet confirms

N-methylation.

Ring C

(C2)

2.25-2.60

Multiplet (m)

1H

Chiral center
proton; shift
varies with
concentration/H-

bonding.

Ring C

(C5)

2.20-3.10

Multiplet (m)

2H

Protons

to Nitrogen are
deshielded.

Ring C

(C3, C4)

1.60-1.95

Multiplet (m)

4H

Shielded
methylene
protons in the

ring backbone.

3.30-3.70

Multiplet (m)

2H

Diastereotopic
protons; typically
appear as
complex
multiplets or ABX

system.

2.50-5.00

Broad (br)

1H

Highly variable;
dependent on
concentration
and water

content.

NMR (Carbon)
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Carbon NMR confirms the carbon skeleton count (6 signals expected).

Solvent:
(
77.16 ppm reference)
Carbon Shift (
Al . Type Notes
ssignmen
g ppm)
N-
Diagnostic N-methyl
40.0-42.0 .
H signal.
Ring C5 56.0 -58.0 to Nitrogen
Chiral center; most
Ring C2 65.0 - 67.0 deshielded ring
carbon.
H Hydroxymethyl
62.0 - 65.0 / g ’
carbon.
-OH
Ring C3 28.0-29.0 to Nitrogen
Ring C4 23.0-24.0 to Nitrogen

NMR Correlation Workflow

To fully assign the structure during method development, a 2D NMR workflow is recommended.
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Validated Structure

Click to download full resolution via product page

Caption: Recommended 2D NMR workflow for de novo structural characterization.

Experimental Protocols
Sample Preparation for NMR

¢ Solvent Choice: Use

(99.8% D) containing 0.03% TMS as an internal standard.

¢ Concentration: Dissolve ~10-20 mg of N-Methyl-D-prolinol in 0.6 mL of solvent.
¢ Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.
e Acquisition:

o : 16 scans, 1s relaxation delay.

o :256-1024 scans (depending on concentration), proton-decoupled.
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Quality Control / Purity Assessment

When analyzing synthesized batches, look for these common impurities:
o Toluene/THF: Residual solvents from synthesis (check

7.1-7.3 for Toluene,
1.8/3.7 for THF).

e Unreacted Proline Ester: Check for methyl ester singlet (~3.7 ppm) or carbonyl in IR (~1740
).

o Water: Broad peak around 1.5-2.0 ppm in

; can shift the OH signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of N-
Methyl-D-prolinol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2446988#spectroscopic-data-of-n-methyl-d-prolinol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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